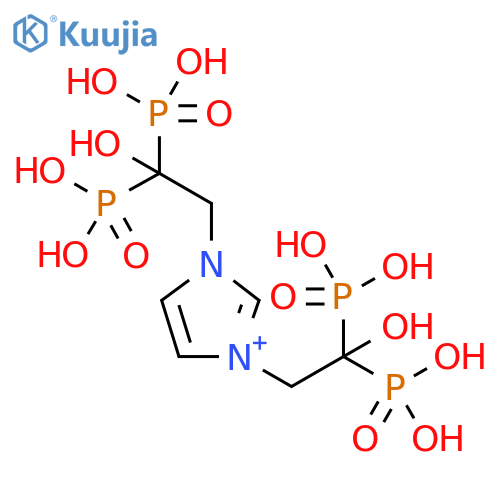

Cas no 1632236-60-2 (1,3-Bis(2-hydroxy-2,2-diphosphonoethyl)-imidazolium (Zoledronic Acid Impurity))

1632236-60-2 structure

商品名:1,3-Bis(2-hydroxy-2,2-diphosphonoethyl)-imidazolium (Zoledronic Acid Impurity)

CAS番号:1632236-60-2

MF:C7H17N2O14P4

メガワット:477.109925985336

CID:4554543

1,3-Bis(2-hydroxy-2,2-diphosphonoethyl)-imidazolium (Zoledronic Acid Impurity) 化学的及び物理的性質

名前と識別子

-

- 1,3-Bis(2-hydroxy-2,2-diphosphonoethyl)-imidazolium (Zoledronic Acid Impurity)

- SLJRRWMZTREGIF-UHFFFAOYSA-O

- 1,3-Bis(2-hydroxy-2,2-diphosphonoethyl)-imidazolium(Zolendronic Acid Impurity)

- 1,3-bis(2-Hydroxy-2,2-diphosphonoethyl)-imidazolium

- 1,3-bis(2-hydroxy-2,2-diphosphonoethyl)-1H-imidazol-3-ium

-

- インチ: 1S/C7H16N2O14P4/c10-6(24(12,13)14,25(15,16)17)3-8-1-2-9(5-8)4-7(11,26(18,19)20)27(21,22)23/h1-2,5,10-11H,3-4H2,(H7-,12,13,14,15,16,17,18,19,20,21,22,23)/p+1

- InChIKey: SLJRRWMZTREGIF-UHFFFAOYSA-O

- ほほえんだ: C(O)(P(O)(O)=O)(P(O)(O)=O)C[N+]1C=CN(CC(O)(P(O)(O)=O)P(O)(O)=O)C=1

1,3-Bis(2-hydroxy-2,2-diphosphonoethyl)-imidazolium (Zoledronic Acid Impurity) 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| AN HUI ZE SHENG Technology Co., Ltd. | B443840-2.5mg |

1,3-Bis(2-hydroxy-2,2-diphosphonoethyl)-imidazolium(Zolendronic Acid Impurity) |

1632236-60-2 | 2.5mg |

¥2100.00 | 2023-09-15 | ||

| AN HUI ZE SHENG Technology Co., Ltd. | B443840-10mg |

1,3-Bis(2-hydroxy-2,2-diphosphonoethyl)-imidazolium(Zolendronic Acid Impurity) |

1632236-60-2 | 10mg |

¥7980.00 | 2023-09-15 | ||

| AN HUI ZE SHENG Technology Co., Ltd. | B443840-1mg |

1,3-Bis(2-hydroxy-2,2-diphosphonoethyl)-imidazolium(Zolendronic Acid Impurity) |

1632236-60-2 | 1mg |

¥1140.00 | 2023-09-15 | ||

| AN HUI ZE SHENG Technology Co., Ltd. | B443840-25mg |

1,3-Bis(2-hydroxy-2,2-diphosphonoethyl)-imidazolium(Zolendronic Acid Impurity) |

1632236-60-2 | 25mg |

¥16800.00 | 2023-09-15 |

1,3-Bis(2-hydroxy-2,2-diphosphonoethyl)-imidazolium (Zoledronic Acid Impurity) 関連文献

-

Long Chen,Lingyu Zang,Luhua Chen,Jinchao Wu,Chengming Jiang,Jinhui Song CrystEngComm, 2021,23, 5337-5344

-

Zhen Wang,Hong Wang,Chengjie Wang,Xu Yang Anal. Methods, 2019,11, 5017-5022

-

Shilong Wang,Yuanyuan Zhang,Guixin Liu,Hui Xu,Lijuan Song,Jinchun Chen,Jiazhu Li,Zhen Zhang Org. Chem. Front., 2021,8, 599-604

-

Yu-Fei Ao,Christian Malm,Johannes Hunger Dalton Trans., 2018,47, 7883-7887

1632236-60-2 (1,3-Bis(2-hydroxy-2,2-diphosphonoethyl)-imidazolium (Zoledronic Acid Impurity)) 関連製品

- 1227490-53-0(5-Bromo-6-fluoropyridine-2-methanol)

- 1019552-09-0(2-chloro-N-[(pyridin-4-yl)methyl]aniline)

- 477886-12-7(2-(4-Methylphenyl)-N-[2-(phenylsulfanyl)ethyl]acetamide)

- 2228237-62-3(4-1-(aminooxy)-2-methylpropan-2-yl-2-fluoro-N,N-dimethylaniline)

- 1531087-60-1(1-(3,5-dichloropyridin-2-yl)prop-2-en-1-one)

- 1698674-07-5(1-4-(3-methyl-1H-pyrazol-1-yl)phenylpropan-1-one)

- 2160799-28-8((4,4-Dimethyloxolan-2-yl)methanethiol)

- 2231675-15-1(1-(benzenesulfonyl)-7-chloro-2-methyl-pyrrolo[3,2-b]pyridine)

- 849353-34-0(4-bromopyrimidin-5-amine)

- 1541993-00-3(4-fluoro-3-(2,2,2-trifluoroethoxy)aniline)

推奨される供給者

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬